molecular formula C17H15N7O2 B2782487 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034282-02-3

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No. B2782487
CAS RN: 2034282-02-3
M. Wt: 349.354
InChI Key: AHEVWYCOPSPGGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a triazolo[4,3-a]pyrazine ring which is a bicyclic structure containing two nitrogen atoms. This structure is likely to have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a methoxy group might make the compound more lipophilic, while the presence of a benzamide group could allow for hydrogen bonding .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, if this compound is used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2/c1-26-17-15-22-21-14(23(15)9-7-18-17)11-19-16(25)12-4-2-5-13(10-12)24-8-3-6-20-24/h2-10H,11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEVWYCOPSPGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

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